molecular formula C9H21O4P B6618988 ethyl (2,2-diethoxyethyl)(methyl)phosphinate CAS No. 51639-14-6

ethyl (2,2-diethoxyethyl)(methyl)phosphinate

Cat. No. B6618988
CAS RN: 51639-14-6
M. Wt: 224.23 g/mol
InChI Key: QTPSWGMNNOBRAR-UHFFFAOYSA-N
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Description

Ethyl (2,2-diethoxyethyl)(methyl)phosphinate (EDMMP) is an organophosphate ester that has been used in a variety of scientific applications, ranging from laboratory experiments to industrial applications. It is a colorless, odorless liquid that is soluble in water and has a relatively low toxicity. EDMMP has been used in a variety of applications, including as a fire retardant, as an insecticide, and as an industrial lubricant. In addition, EDMMP has been studied for its potential application in the field of medicine, due to its biochemical and physiological effects.

Scientific Research Applications

Ethyl (2,2-diethoxyethyl)(methyl)phosphinate has been used in a variety of scientific research applications, including as a fire retardant, as an insecticide, and as an industrial lubricant. In addition, ethyl (2,2-diethoxyethyl)(methyl)phosphinate has been studied for its potential application in the field of medicine, due to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl (2,2-diethoxyethyl)(methyl)phosphinate is similar to that of other organophosphate esters. ethyl (2,2-diethoxyethyl)(methyl)phosphinate inhibits the activity of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the levels of acetylcholine, which can cause a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (2,2-diethoxyethyl)(methyl)phosphinate are similar to those of other organophosphate esters. ethyl (2,2-diethoxyethyl)(methyl)phosphinate has been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This increase in acetylcholine can lead to a variety of physiological effects, including increased heart rate, increased respiration rate, increased blood pressure, and increased muscle tone. In addition, ethyl (2,2-diethoxyethyl)(methyl)phosphinate can also cause nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (2,2-diethoxyethyl)(methyl)phosphinate in laboratory experiments include its low toxicity, its low cost, and its ease of synthesis. Additionally, ethyl (2,2-diethoxyethyl)(methyl)phosphinate can be used in a variety of applications, including as a fire retardant, as an insecticide, and as an industrial lubricant. The limitations of using ethyl (2,2-diethoxyethyl)(methyl)phosphinate in laboratory experiments include its potential to cause nausea, vomiting, and diarrhea and its potential to cause an increase in the levels of acetylcholine.

Future Directions

The potential future directions for ethyl (2,2-diethoxyethyl)(methyl)phosphinate include further research into its potential application in the field of medicine, due to its biochemical and physiological effects. Additionally, further research into the potential use of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as a fire retardant and as an insecticide could be beneficial. Furthermore, further research into the potential use of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as an industrial lubricant could be beneficial. Finally, further research into the potential use of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as a catalyst for chemical reactions could be beneficial.

Synthesis Methods

Ethyl (2,2-diethoxyethyl)(methyl)phosphinate is typically synthesized through a reaction between diethylphosphite and methyl iodide. This reaction is conducted at a temperature of approximately 100°C and results in the formation of ethyl (2,2-diethoxyethyl)(methyl)phosphinate. In addition, ethyl (2,2-diethoxyethyl)(methyl)phosphinate can also be synthesized through a reaction between diethylphosphite and methyl bromide. This reaction is conducted at a temperature of approximately 100°C and results in the formation of ethyl (2,2-diethoxyethyl)(methyl)phosphinate.

properties

IUPAC Name

1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSWGMNNOBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CP(=O)(C)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,2-diethoxyethyl)(methyl)phosphinate

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